molecular formula C13H24N2O3 B1322291 tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate CAS No. 197727-57-4

tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate

Cat. No. B1322291
CAS RN: 197727-57-4
M. Wt: 256.34 g/mol
InChI Key: OTJULCBBAJJDGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate” is a chemical compound . It is used as an intermediate in the manufacture of fentanyl and its analogues . It is also useful as a semi-flexible linker in PROTAC development for targeted protein degradation .


Synthesis Analysis

The synthesis of “tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate” involves the use of specific precursor chemicals . In 2017, two main precursors namely N-Phenethyl-4-piperidone (NPP) and 4-anilino-N-phenethylpiperidine (ANPP) were placed under international control. Since that time, traffickers have adapted their approach to use alternative precursor chemicals for fentanyl manufacture .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate” is complex and involves several functional groups . The compound has a molecular weight of 201.29 g/mol .


Chemical Reactions Analysis

“tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate” can undergo a variety of chemical reactions, depending on the conditions and the reagents used . It is used as an intermediate in the synthesis of fentanyl and its analogues .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate” include a density of 1.2±0.1 g/cm3, a boiling point of 487.8±18.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C .

Scientific Research Applications

Anticancer Applications

1-Boc-4-(N-methylacetamido)piperidine: derivatives have been studied for their potential use in anticancer therapies. The piperidine nucleus is a common feature in many pharmacologically active compounds, and modifications to this core structure can lead to significant anticancer activity . For instance, N-(piperidine-4-yl) benzamide compounds have shown increased cytotoxicity against cancer cells when certain groups like halogen or methyl are present .

Antiviral and Antimicrobial Agents

Piperidine derivatives, including those related to 1-Boc-4-(N-methylacetamido)piperidine , are being explored for their antiviral and antimicrobial properties. These compounds can be designed to interfere with the life cycle of viruses and bacteria, potentially leading to new treatments for infectious diseases .

Analgesic and Anti-inflammatory Agents

The structural features of piperidine derivatives make them suitable candidates for developing new analgesic and anti-inflammatory drugs. Their ability to modulate pain perception and inflammatory responses is a key area of research .

Antipsychotic Medications

Piperidine-based compounds are also being investigated for their potential use in treating psychiatric disorders. They may offer new mechanisms of action compared to existing antipsychotic medications .

Alzheimer’s Disease Treatment

Research into piperidine derivatives includes the development of agents that could potentially treat neurodegenerative diseases like Alzheimer’s. These compounds may affect various pathways involved in the disease’s progression .

Precursors in Illicit Drug Synthesis

Tert-butyl 4-(N-methylacetamido)piperidine-1-carboxylate: has been identified as a precursor in the synthesis of illicit drugs such as fentanyl and its analogues. Its regulation under international control aims to curb the opioid crisis by limiting the availability of this precursor for illegal drug manufacture .

Protein Degradation Research

This compound is used as a semi-flexible linker in the development of proteolysis-targeting chimeras (PROTACs). PROTACs are a novel class of therapeutic agents that target specific proteins for degradation, offering a new approach to drug development .

Tuberculosis Treatment Research

Derivatives of tert-butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate are being studied for their role in generating proton motive force in Mycobacterium tuberculosis. This process is essential for the bacterium’s survival under hypoxic conditions, such as those present within infected granulomas in tuberculosis (TB) .

Safety And Hazards

“tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate” is harmful if swallowed and causes severe skin burns and eye damage . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

tert-butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-10(16)14(5)11-6-8-15(9-7-11)12(17)18-13(2,3)4/h11H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJULCBBAJJDGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90622154
Record name tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate

CAS RN

197727-57-4
Record name tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-methylamino-piperidine-1-carboxylic acid tert-butyl ester (616 mg, 2.9 mmol) in CH2 Cl2 (25 ml), was added acetyl chloride (215 μl, 3.02 mmol, 1.05 eq.) dropwise. The reaction mixture was stirred at RT for 16 hrs. The crude reaction mixture was extracted with CH2 Cl2 (2×50 ml) and washed with water (10 ml) and with brine (10 ml). The solvent was removed under reduced pressure to give the expected 4-(Acetyl-methyl-amino)-piperidine-1-carboxylic acid tert-butyl ester (708 mg, 96% yield).
Quantity
616 mg
Type
reactant
Reaction Step One
Quantity
215 μL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.